1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone
Description
Discovery Timeline of Trifluoromethylpyridine Derivatives
The development of trifluoromethylpyridine derivatives traces back to foundational discoveries in organofluorine chemistry during the late 19th and early 20th centuries. Frédéric Swarts pioneered the field in 1892 with his development of synthetic methods using antimony fluoride, where benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3. This methodology established the fundamental principles for introducing trifluoromethyl groups into aromatic compounds. The historical significance expanded in 1898 when Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, treating benzotrichloride with antimony trifluoride to afford benzotrifluoride.
The transition from benzene derivatives to pyridine systems occurred in 1947, marking a pivotal moment in heterocyclic chemistry. Researchers achieved the introduction of a trifluoromethyl group into a pyridine ring to afford trifluoromethylpyridine using a synthetic procedure similar to that used for benzotrifluoride but involving chlorination and fluorination of picoline. This breakthrough established the foundation for developing the specific structural framework that would eventually lead to compounds like 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone.
F. Lehmann's investigation in 1927 represented the first systematic study of trifluoromethyl groups in relationship to biological activity, establishing the theoretical foundation for understanding how fluorine substitution affects molecular behavior. The industrial development accelerated in the 1930s when Kinetic Chemicals and IG Farben replaced SbF3 with HF, making the processes more commercially viable. The McLoughlin-Thrower reaction, developed in 1968, introduced coupling reactions using iodofluoroalkanes, iodoaromatic compounds and copper, which was adapted by Kobayashi & Kumadaki in 1969 specifically for trifluoromethylations.
The modern era of trifluoromethylpyridine synthesis began with Ingo Ruppert's preparation of trifluoromethyltrimethylsilane in 1984, followed by Prakash and Olah's first report of activation of TMSCF3 by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds in 1989. These developments provided the synthetic tools necessary for creating complex trifluoromethylpyridine derivatives, including the specific 3-position substituted compounds that characterize this compound.
Structural Evolution in Heterocyclic Chemistry
The structural evolution of trifluoromethylpyridine derivatives reflects a sophisticated understanding of how electronic effects and molecular geometry influence chemical and biological properties. The unique physicochemical properties of fluorine mean that substitution with a fluorine or fluorine-containing moiety can have a large impact on the conformation, acid dissociation constant, metabolism, translocation, and biomolecular affinity of a compound. This understanding drove the development of bioisosteric replacement strategies where hydrogen atoms are replaced with fluorine to design compounds with unique biological properties.
The evolution from simple trifluoromethylated aromatic compounds to complex heterocyclic systems like this compound demonstrates significant advances in synthetic methodology. Early approaches focused on chlorine/fluorine exchange using trichloromethylpyridine, construction of pyridine rings from trifluoromethyl-containing building blocks, or direct introduction of trifluoromethyl groups using active species such as trifluoromethyl copper. These methods enabled precise control over substituent positioning and functional group incorporation.
The structural sophistication increased with the development of vapor-phase reactor systems that include two phases: a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of 3-TF. Subsequently, further nuclear chlorination of the pyridine ring is performed in the empty phase to give various chlorinated derivatives. This systematic approach allowed for the controlled synthesis of specific isomers and functional derivatives.
The contemporary understanding of structure-activity relationships has revealed that comparing the physicochemical properties of trifluoromethylpyridine and benzotrifluoride shows significant differences in the hydrophobic constant, with 3-(trifluoromethyl)pyridine having a value of 1.7 versus benzotrifluoride's 3.0. This difference provides trifluoromethylpyridine-containing compounds with advantages such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity.
Positional Isomerism in Pyridine-Based Ketones
Positional isomerism in pyridine-based ketones represents a critical factor in determining the chemical and biological properties of compounds like this compound. The strategic placement of the trifluoromethyl group at the 5-position and the ethanone functionality at the 3-position creates a unique electronic environment that distinguishes this compound from other positional isomers.
Analysis of related compounds reveals the significance of positional variations. For instance, 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone represents a positional isomer where the trifluoromethyl group occupies the 6-position rather than the 5-position. The molecular formulas remain identical (C8H6F3NO), but the electronic distribution and resulting properties differ substantially. Similarly, 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one demonstrates how shifting both the trifluoromethyl group to the 4-position and the ethanone to the 2-position creates another distinct isomer with different chemical behavior.
The systematic study of positional effects has been documented through the synthesis of various trichloromethylpyridine intermediates. The reaction conditions can be applied to 2- or 4-picoline, with representative products and yields varying significantly based on the starting material position. This positional dependency extends to the final trifluoromethylated products, where electronic effects from the pyridine nitrogen and trifluoromethyl substituent create distinct reactivity patterns.
| Compound | Trifluoromethyl Position | Ketone Position | CAS Number | Molecular Weight |
|---|---|---|---|---|
| This compound | 5 | 3 | 944904-85-2 | 189.13 g/mol |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 6 | 3 | 358780-14-0 | 189.13 g/mol |
| 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | 4 | 2 | 145947-94-0 | 189.13 g/mol |
| 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone | 3 | 2 | 749257-78-1 | 189.13 g/mol |
The electronic effects of positional isomerism become particularly evident when examining the synthesis and reactivity patterns. The unique electronic effects and fat-soluble penetration effects of trifluoromethyl pyridine could greatly affect the conformation and metabolism of compounds. The positioning of electron-withdrawing groups like trifluoromethyl creates distinct electronic environments that influence both chemical reactivity and biological activity.
Advanced synthetic methodologies have enabled the selective preparation of specific positional isomers through controlled reaction conditions. The construction of trifluoromethylated heterocyclics via the annulation of trifluoromethyl building blocks with suitable partners has been proved to be a powerful strategy. This approach allows chemists to target specific positional arrangements that optimize desired properties while minimizing unwanted side reactions.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-2-7(4-12-3-6)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQHLISOKTGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone can be synthesized through a multi-step process:
Fluorination of 3-pyridinecarboxylic acid: The initial step involves the fluorination of 3-pyridinecarboxylic acid to produce 3-(trifluoromethyl)pyridine.
Acylation Reaction: The 3-(trifluoromethyl)pyridine is then subjected to an acylation reaction where an ethanone group is introduced, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials science .
Mechanism of Action
The biological activities of 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone are attributed to the unique properties of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with various biological targets. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
- Structure : Trifluoromethyl at position 6, acetyl at position 3.
- Impact: The positional isomerism (CF₃ at 6 vs. 5) alters electronic distribution.
1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone
- Structure : Chlorine at position 2, CF₃ at 5, acetyl at 3.
- Impact: The chloro substituent introduces additional electron-withdrawing effects and steric bulk. This compound has a higher molecular weight (C₈H₅ClF₃NO, 229.58 g/mol) and distinct safety profiles (harmful if swallowed) .
- Synthesis : Achieved via palladium-catalyzed cross-coupling reactions .
1-(5-Methoxypyridin-3-yl)ethanone
- Structure : Methoxy (-OCH₃) at position 5, acetyl at 3.
- Impact: The methoxy group is electron-donating, contrasting with CF₃.
Antiparasitic Activity
- UDO and UDD: Pyridine derivatives with ethanone moieties, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO), inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole . While 1-(5-(trifluoromethyl)pyridin-3-yl)ethanone lacks a piperazine ring, its CF₃ and acetyl groups may contribute to similar enzyme interactions.
Phospholipase A₂ (PLA₂) Inhibition
- Compound 3l: 1-(8-(4-ethylphenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone shows notable PLA₂ inhibition (IC₅₀ = 43.2 µM) . The absence of an imidazopyridine scaffold in the target compound limits direct comparison but highlights the importance of heterocyclic frameworks in bioactivity.
Kinase Inhibition
- MAP3K12 Inhibitors: A bicyclic derivative, 1-[(1R,5S)-6-[5-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-2-propan-2-ylpyrazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]ethanone, exhibits an IC₅₀ of 302.0 µM .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility/LogP (Predicted) |
|---|---|---|---|
| This compound | 189.13 | Not reported | Moderate lipophilicity |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 189.13 | Not reported | Similar to target compound |
| 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone | 229.58 | Not reported | Higher lipophilicity (Cl substituent) |
| 1-(5,6-Dichloropyridin-3-yl)ethanone | 204.03 | Not reported | High lipophilicity (Cl₂) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone, and how are reaction conditions optimized?
- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, starting materials like 5-bromo-3-(trifluoromethyl)pyridine may react with acetylating agents under basic conditions. Aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) are critical for facilitating the reaction .
- Optimization : Key parameters include temperature control (reflux conditions), solvent polarity, and catalyst selection. Automated systems or continuous flow reactors improve scalability and reproducibility in multi-step syntheses .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves the pyridine ring, trifluoromethyl group, and ketone functionality. Mass spectrometry (MS) verifies molecular weight .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) quantifies impurities, while X-ray crystallography may validate crystal structure in advanced studies .
Q. What are the primary applications of this compound in medicinal chemistry?
- It serves as a building block for drug candidates, particularly in designing kinase inhibitors or antimicrobial agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving pharmacokinetic profiles .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Electronic Effects : The electron-withdrawing trifluoromethyl group polarizes the pyridine ring, increasing electrophilicity at the ketone moiety. This enhances reactivity in nucleophilic additions or cross-coupling reactions .
- Computational Insights : Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals, aiding in predicting reaction pathways .
Q. What strategies resolve contradictions in biological activity data across assays?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). Normalize data using control compounds and validate via orthogonal assays (e.g., SPR vs. enzymatic assays). Statistical tools like Bland-Altman plots assess reproducibility .
Q. How can reaction yields be improved in large-scale syntheses?
- Process Chemistry : Switch from batch to continuous flow reactors to enhance heat/mass transfer. Solvent screening (e.g., THF vs. DMF) and catalyst recycling (e.g., Pd-based systems) reduce costs and waste .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) to map interaction hotspots.
- Docking Studies : Use software like AutoDock Vina to screen against protein databases, prioritizing targets for experimental validation .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselective functionalization .
- Characterization : Combine ¹⁹F NMR with HSQC for unambiguous trifluoromethyl group assignment .
- Biological Assays : Use ATPase activity assays to evaluate kinase inhibition potential, correlating with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
